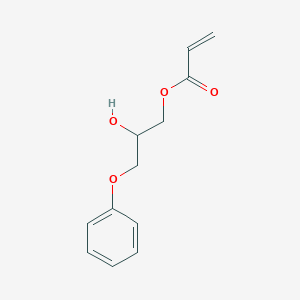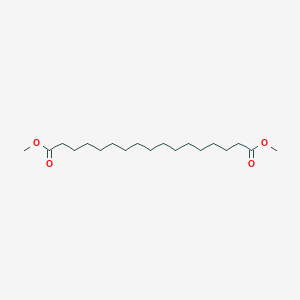
Dimethyl heptadecanedioate
Overview
Description
Dimethyl heptadecanedioate, also known as heptadecanedioic acid dimethyl ester, is an organic compound with the molecular formula C19H36O4. It is a diester derived from heptadecanedioic acid and methanol. This compound is typically found as a colorless to pale yellow liquid and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl heptadecanedioate can be synthesized through the esterification of heptadecanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
Heptadecanedioic acid+2MethanolH2SO4Dimethyl heptadecanedioate+2Water
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Dimethyl heptadecanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to heptadecanedioic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Major Products Formed:
Hydrolysis: Heptadecanedioic acid and methanol.
Reduction: Heptadecanediol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Dimethyl heptadecanedioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl heptadecanedioate in biological systems is not fully understood. it is believed to interact with cellular membranes and proteins, potentially altering their structure and function. The compound may also modulate signaling pathways involved in inflammation and immune responses.
Comparison with Similar Compounds
Dimethyl heptadecanedioate can be compared with other similar compounds such as:
Dimethyl decanedioate: A shorter-chain analog with similar chemical properties but different physical characteristics.
Dimethyl octanedioate: Another shorter-chain analog with distinct applications in the synthesis of specialty chemicals.
Dimethyl icosanedioate:
Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications where other esters may not perform as effectively.
Properties
IUPAC Name |
dimethyl heptadecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O4/c1-22-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(21)23-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZQYNRKVWQMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503007 | |
| Record name | Dimethyl heptadecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19102-92-2 | |
| Record name | 1,17-Dimethyl heptadecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19102-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl heptadecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)

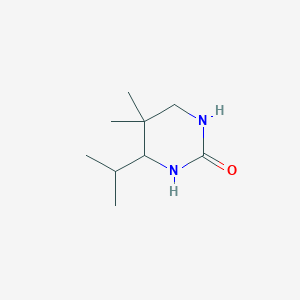
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)


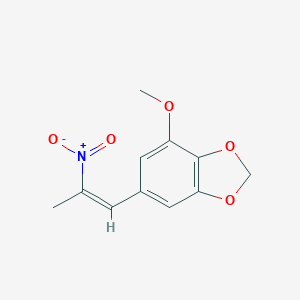
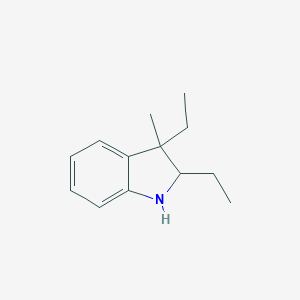

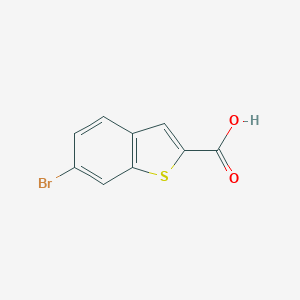

![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)
